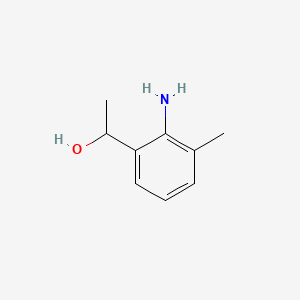

1-(2-Amino-3-methylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQMERCPVXXHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017839 | |

| Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196611-19-5 | |

| Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-3-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Amino 3 Methylphenyl Ethanol

Diverse Synthetic Pathways to 1-(2-Amino-3-methylphenyl)ethanol

The preparation of this compound can be achieved through several distinct synthetic routes, each with its own advantages and applications. These pathways range from classical reduction techniques to modern biocatalytic and stereoselective methods.

Reductive Amination Protocols for Precursors

Reductive amination stands as a cornerstone method for the synthesis of amines. nih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of synthesizing this compound, a suitable precursor would be 2-amino-3-methylacetophenone.

The direct reductive amination of ketones with ammonia (B1221849) and hydrogen represents an efficient route to primary amines. researchgate.net The use of a catalyst is crucial for this transformation, with supported ruthenium catalysts, particularly on alumina (B75360) with a spinel structure, showing high selectivity for the formation of primary amines. researchgate.net Another approach involves the use of trichlorosilane (B8805176) as a reducing agent in the presence of an organic Lewis base activator like tetramethylethylenediamine (TMEDA) for the direct reductive amination of ketones with secondary aryl amines. researchgate.net

Enzymatic reductive amination offers a green and highly selective alternative. nih.gov Reductive aminases, such as the one discovered from Aspergillus oryzae (AspRedAm), can catalyze the reductive coupling of a wide array of carbonyl compounds with various primary and secondary amines, achieving high conversions and enantiomeric excesses. nih.gov These enzymes can facilitate the use of a 1:1 substrate ratio, making the process highly atom-economical. nih.gov

| Precursor | Reagents | Product | Notes |

| 2-Amino-3-methylacetophenone | NH3, H2, Ru-based catalyst | This compound | High selectivity with supported Ru catalysts. researchgate.net |

| 2-Amino-3-methylacetophenone & Secondary Aryl Amine | HSiCl3, TMEDA | N-substituted this compound | Effective for hindered tertiary amine synthesis. researchgate.net |

| 2-Amino-3-methylacetophenone & Amine | Reductive Aminase (e.g., AspRedAm), NAD(P)H | Chiral this compound | High conversion and enantioselectivity. nih.gov |

Cyclization Reactions and Hydrolysis Approaches

An alternative strategy for synthesizing this compound involves the cyclization of a precursor followed by hydrolysis. For instance, a substituted 2'-aminoacetophenone (B46740) can undergo a cyclization reaction to form a heterocyclic intermediate. Subsequent hydrolysis of this intermediate can then yield the desired amino alcohol.

A relevant example is the preparation of 3-methyl-1H-indazole from (E)-1-(2-aminophenyl)ethanone oxime. orgsyn.org This process involves the formation of an oxime from 2'-aminoacetophenone, which then undergoes an intramolecular electrophilic amination to form the indazole. orgsyn.org While not a direct synthesis of this compound, this demonstrates the principle of cyclization from a related precursor. The subsequent steps to convert the indazole to the target amino alcohol would involve ring-opening and reduction, a multi-step process.

Hydrolysis is also a key step in the ring-opening of epoxides and aziridines to form 1,2-amino alcohols. organic-chemistry.org These reactions can be effectively carried out in hot water, which acts as both a solvent and a mild acid catalyst. organic-chemistry.org

Enzymatic Biotransformation and Chiral Synthesis Routes

The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic and chiral synthesis strategies for producing compounds like this compound. researchgate.netnih.gov

Enzymatic biotransformation offers a powerful tool for creating chiral molecules. mdpi.com Reductive amination using amino acid dehydrogenases is a well-established method for producing chiral amino acids from keto acids. mdpi.com Similarly, alcohol dehydrogenases (ADHs) are used for the asymmetric reduction of ketones to chiral alcohols. For example, the biotransformation of acetophenone (B1666503) to 1-phenylethanol (B42297) can be achieved using a recombinant alcohol dehydrogenase from Rhodococcus ruber (RrADH) coupled with a cofactor regeneration system. nih.gov This approach could be applied to 2-amino-3-methylacetophenone to yield chiral this compound.

Chiral synthesis often relies on asymmetric catalysis. Asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts is a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.orgnih.gov This method represents a facile and cost-effective route to important drug molecules. acs.org

| Method | Enzyme/Catalyst | Substrate | Product | Key Features |

| Enzymatic Reductive Amination | Amino Acid Dehydrogenase | α-Keto Acid | Chiral Amino Acid | High enantioselectivity, broad substrate specificity. mdpi.com |

| Asymmetric Ketone Reduction | Alcohol Dehydrogenase (e.g., RrADH) | 2-Amino-3-methylacetophenone | Chiral this compound | Coupled with NADH regeneration for efficiency. nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium Catalyst | 2-Amino-3-methylacetophenone | Chiral this compound | High enantioselectivity (>99% ee) and yield. acs.orgnih.gov |

Application of Lithium Aluminum Hydride Reductions

Lithium aluminum hydride (LiAlH4 or LAH) is a potent and versatile reducing agent in organic synthesis. byjus.com It is capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles. byjus.commasterorganicchemistry.com

For the synthesis of this compound, LiAlH4 can be used to reduce the corresponding ketone precursor, 2-amino-3-methylacetophenone. The mechanism involves the nucleophilic attack of a hydride ion (H-) from the AlH4- complex onto the electrophilic carbonyl carbon. youtube.com The reaction is typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

LiAlH4 is particularly useful for the reduction of carboxylic acids and their derivatives to primary alcohols. masterorganicchemistry.com While more powerful than necessary for a simple ketone reduction, its broad utility makes it a staple in synthetic laboratories. The reduction of amides with LiAlH4 yields amines, a transformation that could be relevant in alternative synthetic routes. youtube.com

General Procedure for LiAlH4 Reduction:

A suspension of LiAlH4 in an anhydrous solvent (e.g., THF) is prepared under an inert atmosphere. orgsyn.org

The ketone precursor is added portion-wise to the cooled suspension. orgsyn.org

After the reaction is complete, the mixture is carefully quenched, typically with a sequential addition of water and a sodium hydroxide (B78521) solution. orgsyn.org

The product is then extracted from the resulting mixture.

Catalytic Hydrogenation Strategies for Alpha-Amino Ketone Precursors

Catalytic hydrogenation is a widely used, efficient, and environmentally friendly method for the reduction of ketones to alcohols. researchgate.net This method involves the use of molecular hydrogen (H2) and a metal catalyst.

For the synthesis of chiral 1,2-amino alcohols, asymmetric hydrogenation of α-amino ketones is a particularly powerful strategy. acs.org Highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been developed, affording chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. researchgate.net Similarly, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones provides an efficient route to chiral vicinal amino alcohols with high yields and enantioselectivities. acs.orgnih.gov This cobalt-based system is notable for its high efficiency, with reactions often completing in under an hour. acs.org

Ruthenium-catalyzed asymmetric transfer hydrogenation is another effective method, providing high reactivity and enantioselectivity for the reduction of α-amino ketones. acs.org These catalytic systems often utilize chiral ligands to induce stereoselectivity. researchgate.net

| Catalyst System | Precursor | Product | Key Advantages |

| Iridium-based catalyst | α-Amino Ketone | Chiral 1,2-Amino Alcohol | Excellent enantioselectivity (up to 99.9% ee) and high turnover numbers. researchgate.net |

| Cobalt-based catalyst | α-Primary Amino Ketone | Chiral Vicinal Amino Alcohol | High efficiency (reactions < 0.5 h), high yields, and excellent enantioselectivities. acs.orgnih.gov |

| Ruthenium-based catalyst | α-Amino Ketone | Chiral 1,2-Amino Alcohol | High reactivity and enantioselectivity in asymmetric transfer hydrogenation. acs.org |

Regio- and Enantioselective Borylation/Oxidation Sequences from Allylamine (B125299) Precursors

A modern and versatile approach to synthesizing chiral amino alcohols involves the copper-catalyzed borylation of allylamines, followed by an oxidation step. acs.orgfigshare.combohrium.com This methodology allows for the regio- and enantioselective synthesis of either 1,2- or 1,3-amino alcohols from a common N,N-protected allylamine precursor. acs.orgfigshare.com

The outcome of the reaction is dependent on the specific borylation protocol used. A protoboration/oxidation sequence of 3-aryl allylamines yields 1,2-amino alcohols, while a hydroboration/oxidation sequence produces 1,3-amino alcohols. acs.org This divergence is based on the distinct mechanistic pathways of catalytic hydroboration and protoboration, which install a boron unit and a hydrogen atom at opposite positions of the carbon-carbon double bond. acs.orgfigshare.com

For aliphatic allylamines, the hydroboration/oxidation sequence is effective for producing 1,2-amino alcohols. acs.org This method provides access to highly enantioenriched amino alcohols and is applicable to a broad range of substrates. acs.orgfigshare.com

Stereoselective and Asymmetric Synthesis of this compound and its Enantiomers

The creation of specific stereoisomers (enantiomers) of this compound is of significant interest, and various advanced synthetic strategies are employed to control the three-dimensional arrangement of the molecule. These methods focus on producing a single desired enantiomer, which is crucial in fields like pharmaceutical development.

Chiral Catalyst Design and Optimization for Asymmetric Synthesis

The asymmetric synthesis of chiral 1,2-amino alcohols, such as this compound, is heavily reliant on the use of chiral catalysts. The primary approach involves the asymmetric reduction of the corresponding prochiral ketone, 2'-amino-3'-methylacetophenone. nih.gov The design and optimization of these catalysts are paramount for achieving high yields and, more importantly, high enantioselectivity (an excess of one enantiomer over the other).

Catalyst systems for this transformation are typically composed of a transition metal center (like Iridium, Ruthenium, or Rhodium) and a chiral ligand. asianpubs.org The ligand is a complex organic molecule that is itself chiral and creates a chiral environment around the metal atom. This environment forces the reacting molecule (the ketone) to approach the metal in a specific orientation, leading to the formation of one alcohol enantiomer over the other.

Key strategies in catalyst design include:

Ligand Symmetry: Many highly effective ligands possess C2 symmetry, which reduces the number of possible transition states and can lead to higher enantioselectivity. asianpubs.org

Modular Ligands: The use of modular ligands, which can be easily modified, allows for rapid screening and fine-tuning of steric and electronic properties to find the optimal catalyst for a specific substrate. asianpubs.orgcapotchem.cn For example, nonsymmetrical P,N-ligands have been shown to outperform traditional symmetrical ligands in some reactions. asianpubs.org

Metal Choice: Ruthenium and Iridium catalysts are particularly effective for the asymmetric (transfer) hydrogenation of ketones. nih.govchemicalbook.com For instance, chiral spiro iridium catalysts have demonstrated excellent enantioselectivities (up to 99.9% ee) in the hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols.

Optimization of the reaction involves screening various catalysts, solvents, and bases. As an example, the asymmetric hydrogenation of an α-amino ketone using different chiral spiro iridium-based ligands showed that the choice of ligand is critical for enantiomeric excess (ee).

Table 1: Example of Catalyst Optimization for Asymmetric Hydrogenation of an α-Amino Ketone

| Entry | Chiral Ligand | Base | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| 1 | (R)-1a | KOH | EtOH | 1.0 | 100 | 98 (R) |

| 2 | (R)-1b | KOH | EtOH | 1.0 | 100 | 99 (R) |

| 3 | (R)-1c | KOH | EtOH | 0.5 | 100 | 99.2 (R) |

| 4 | (R)-1d | KOH | EtOH | 3.0 | 100 | 96 (R) |

| 5 | (R)-1c | KOt-Bu | EtOH | 0.5 | 100 | 99.2 (R) |

Data adapted from a study on a related α-amino ketone, illustrating the optimization process.

Enantio-determining Steps and Regioselectivity Control

In the asymmetric synthesis of this compound from its corresponding ketone, the enantio-determining step is the facial-selective transfer of a hydride from the metal catalyst to the carbonyl carbon of the ketone. The chiral ligand dictates which face (the Re or Si face) of the planar ketone is accessible for attack, thereby determining the absolute configuration (R or S) of the resulting alcohol. Studies on Corey-Bakshi-Shibata (CBS) catalysts for the reduction of 2'-amino-3'-methylacetophenone confirm that the reaction proceeds stereoselectively, with the (S)-Me-CBS catalyst yielding the (R)-alcohol. nih.gov This suggests that the amino group on the aniline (B41778) derivative may influence the reaction rate but does not fundamentally alter the transition state that controls stereoselectivity. nih.gov

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of reducing 2'-amino-3'-methylacetophenone to this compound, regioselectivity is generally not a major concern as the ketone's carbonyl group is the most reactive site for hydrogenation under typical conditions. However, if the synthesis starts from a molecule with multiple reducible functional groups, the choice of catalyst and reaction conditions becomes crucial to ensure the reaction occurs only at the desired ketone group. In some complex syntheses, such as the Sharpless asymmetric aminohydroxylation of alkenes, regioselectivity can be a significant challenge, often leading to a mixture of products. nih.gov

Microbial Reduction Techniques for Chiral Alcohol Formation

Biocatalysis, using whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. For the formation of chiral this compound, the microbial reduction of the prochiral ketone 2'-amino-3'-methylacetophenone is a highly effective method.

This technique utilizes ketoreductases (KREDs), enzymes that are exceptionally proficient at stereoselectively reducing ketones to alcohols. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other non-conventional yeasts like Hansenula polymorpha, are often used. nih.gov These cells contain the necessary KREDs and can regenerate the required cofactors (like NADPH) in situ, making the process cost-effective.

A typical process involves:

Screening a variety of microbial strains to find one that reduces the target ketone with high conversion and high enantiomeric excess (ee).

Optimizing reaction conditions such as pH, temperature, substrate concentration, and co-substrate (often glucose for cofactor regeneration).

Executing the preparative-scale biotransformation, followed by extraction and purification of the chiral alcohol product.

Studies on analogous ketones have shown that this method can achieve excellent results.

Table 2: Examples of Microbial Reduction for Chiral Alcohol Synthesis

| Microorganism/Enzyme | Substrate Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Hansenula fabianii SC 13894 | Substituted Ketone | 88% | 95% |

| Saccharomyces paucimobilis SC 16113 | Substituted Ketone | 85% | >99% |

| Recombinant E. coli with KRED | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | 89% | 100% |

Data adapted from studies on related chiral alcohols, demonstrating the viability of the technique. nih.gov

Transaminase-Mediated Chiral Selective Synthesis

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. chem960.com While the primary product of a transaminase reaction is an amine, not an alcohol, this methodology is crucial in the synthesis of structurally related chiral building blocks and highlights advanced enzymatic approaches to creating stereocenters.

The process involves the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. The enzyme, which contains the cofactor pyridoxal-5-phosphate (PLP), dictates the stereochemistry of the newly formed amine. chem960.com

Research on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a close structural analog, provides a detailed blueprint for how this method could be applied. researchgate.net The key steps include screening a library of transaminases to identify the most effective one (e.g., ATA-025) and optimizing reaction variables.

Table 3: Optimization of Transaminase-Mediated Synthesis of a Chiral Amine

| Parameter | Condition | Result |

|---|---|---|

| Enzyme Screen | ATA-025 | Highest conversion to R-enantiomer |

| Co-solvent | Dimethylsulfoxide (DMSO) (10% V/V) | Best co-solvent |

| Temperature | 42.66 °C | Optimized for >96% conversion and >73% yield |

| pH | 8.2 | |

| Loadings | 5% enzyme / 36.78 g/L substrate |

Data adapted from a study on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine. researchgate.net

The resulting product, a chiral amine, can be a valuable final product or an intermediate for further chemical transformations.

Derivatization and Functionalization Reactions of this compound

Once synthesized, this compound can undergo various chemical transformations to create new derivatives. These reactions target the alcohol and amino functional groups to build more complex molecules.

Oxidation Reactions and Product Characterization

The oxidation of the secondary alcohol group in this compound is a key functionalization reaction, typically yielding the corresponding ketone, 2'-amino-3'-methylacetophenone. A significant challenge in this transformation is chemoselectivity—the selective oxidation of the alcohol without affecting the primary amino group, which is also susceptible to oxidation. nih.gov

To overcome this, specialized catalytic systems have been developed. A highly effective method is the aerobic oxidation using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalyst system. nih.gov This system demonstrates high chemoselectivity for the alcohol group, allowing for the efficient conversion of various unprotected amino alcohols into their respective amino carbonyl compounds under mild conditions (ambient temperature and air). nih.gov Ruthenium-based catalysts have also shown high selectivity for oxidizing secondary alcohols in the presence of other sensitive functional groups. nih.gov

The resulting product, 2'-amino-3'-methylacetophenone, is a solid crystalline compound. capotchem.cn Its identity and purity are confirmed through a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, showing characteristic shifts for the acetyl group, the aromatic protons, and the methyl group.

Mass Spectrometry (MS): This technique confirms the molecular weight of the product (149.19 g/mol ). capotchem.cn

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the N-H stretches of the primary amine.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. capotchem.cn

Reduction Reactions to Amine and Other Derivatives

The structure of this compound offers multiple sites for reduction, leading to a range of derivatives. The secondary alcohol can be reduced to a methylene (B1212753) group, or the entire functional group can be modified. A common strategy involves a two-step process: oxidation of the alcohol to a ketone, followed by reductive amination.

However, direct reduction of the hydroxyl group is challenging due to its poor leaving group nature. To facilitate this, the hydroxyl group is typically converted into a better leaving group, such as a tosylate or a halide. The resulting intermediate can then be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, the related compound β-Methylphenethylamine can be synthesized through the catalytic hydrogenation of 2-phenylpropionitrile. wikipedia.org A more direct route for modifying the ethanol (B145695) moiety involves reductive amination. This process begins with the oxidation of the alcohol on this compound to form the corresponding ketone, 1-(2-amino-3-methylphenyl)ethan-1-one. This ketone can then react with an amine to form an imine intermediate, which is subsequently reduced in situ to the desired amine derivative. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and the more selective sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com This method is highly versatile for creating a library of substituted amines.

Table 1: Potential Reduction Pathways and Reagents

| Starting Material | Transformation | Reagents | Product |

| This compound | Oxidation followed by Reductive Amination | 1. PCC or other mild oxidant 2. R-NH₂, NaBH₃CN | N-alkyl-1-(2-amino-3-methylphenyl)ethanamine |

| This compound | Conversion to Halide and Reduction | 1. SOCl₂ or PBr₃ 2. LiAlH₄ | 1-(2-Amino-3-methylphenyl)ethane |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is a potent nucleophile, readily participating in substitution reactions. savemyexams.com These reactions are fundamental for introducing various functional groups and building more complex molecular architectures.

A common nucleophilic substitution is N-alkylation, where the amino group attacks an alkyl halide. This reaction typically proceeds via an SN2 mechanism. However, a significant drawback of direct alkylation is the potential for overalkylation, where the resulting secondary amine, being more nucleophilic than the primary amine, reacts further to form tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To control this, reaction conditions such as the stoichiometry of the reactants must be carefully managed.

The hydroxyl group of the ethanol side chain is a poor leaving group. For it to be substituted, it must first be activated, for example, by protonation with a strong acid, which converts it into a water molecule—a good leaving group. pressbooks.pub This allows for substitution reactions at the benzylic carbon. Mechanochemical methods using activators like TFFH (fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) have also been developed for the nucleophilic substitution of alcohols. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent/Conditions | Product |

| Methyl iodide | Base (e.g., K₂CO₃), solvent (e.g., Acetonitrile) | 1-(2-(Methylamino)-3-methylphenyl)ethanol |

| Benzyl bromide | Base (e.g., Et₃N), solvent (e.g., DMF) | 1-(2-(Benzylamino)-3-methylphenyl)ethanol |

| Ethyl bromoacetate | Base (e.g., NaHCO₃), solvent (e.g., Ethanol) | Ethyl 2-((2-(1-hydroxyethyl)-6-methylphenyl)amino)acetate |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.commdpi.com The removal of water, often using a Dean-Stark apparatus or a drying agent, can drive the equilibrium towards the product. masterorganicchemistry.com

A wide variety of aldehydes and ketones can be employed, allowing for the synthesis of a diverse library of Schiff bases derived from this compound. These imine derivatives are valuable intermediates in organic synthesis, particularly for the subsequent generation of new amines via reduction. masterorganicchemistry.com The synthesis is often straightforward, involving mixing equimolar amounts of the amino alcohol and the carbonyl compound in a solvent like ethanol or methanol (B129727) at room temperature or with gentle heating. mdpi.comdergipark.org.tr

Table 3: Synthesis of Schiff Bases from this compound

| Carbonyl Compound | Product Name |

| Benzaldehyde | (E)-1-(2-((Benzylidene)amino)-3-methylphenyl)ethanol |

| 4-Methoxybenzaldehyde | (E)-1-(2-((4-Methoxybenzylidene)amino)-3-methylphenyl)ethanol |

| Acetone | 1-(2-((Propan-2-ylidene)amino)-3-methylphenyl)ethanol |

| Cyclohexanone | 1-(2-((Cyclohexylidene)amino)-3-methylphenyl)ethanol |

Amidation and Esterification Reactions

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, allows for selective amidation and esterification reactions to produce a variety of derivatives.

Amidation of the Amino Group

The primary amino group can be acylated to form amides. This transformation is typically achieved by reacting the amino alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct amidation with a carboxylic acid can be accomplished using coupling reagents like 1,1'-Carbonyldiimidazole (CDI) or Lewis acids such as those based on boron or titanium. researchgate.net These methods facilitate the formation of the amide bond under milder conditions. researchgate.net

Esterification of the Hydroxyl Group

The secondary hydroxyl group can undergo esterification to form esters. A classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. pearson.com More commonly, for higher yields and milder conditions, the alcohol is reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a base like pyridine. Another efficient method for esterifying amino alcohols involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, which facilitates the formation of amino acid methyl esters in good yields. researchgate.netnih.gov

Table 4: Amidation and Esterification Products

| Reaction Type | Reagent | Product |

| Amidation | Acetyl chloride, Pyridine | N-(2-(1-Hydroxyethyl)-6-methylphenyl)acetamide |

| Amidation | Benzoic acid, CDI | N-(2-(1-Hydroxyethyl)-6-methylphenyl)benzamide |

| Esterification | Acetic anhydride, DMAP | 1-(2-Amino-3-methylphenyl)ethyl acetate |

| Esterification | Benzoyl chloride, Triethylamine | 1-(2-Amino-3-methylphenyl)ethyl benzoate |

Cyclization Reactions for Heterocyclic Scaffolds

The ortho-disposed amino and ethanol functionalities on the phenyl ring of this compound make it an excellent precursor for the synthesis of various heterocyclic scaffolds. These intramolecular or intermolecular cyclization reactions are powerful tools for building complex molecular frameworks found in many biologically active compounds. nih.gov

One prominent application is the synthesis of substituted quinolines. For instance, a modified Friedländer annulation could be employed. This would involve the oxidation of the alcohol in this compound to the corresponding ketone, 1-(2-amino-3-methylphenyl)ethan-1-one. This intermediate can then undergo a base- or acid-catalyzed condensation reaction with a compound containing an activated methylene group (e.g., another ketone or an ester) to construct the quinoline (B57606) ring system.

Another possibility is the formation of six-membered heterocyclic rings like 1,4-benzoxazines. This could be achieved through a cyclization reaction involving both the amino and hydroxyl groups. For example, reaction with a dielectrophile could bridge the nitrogen and oxygen atoms to form the heterocyclic ring. Such cyclization strategies are crucial in medicinal chemistry for generating novel molecular entities. nih.govnih.gov

Table 5: Potential Heterocyclic Products from Cyclization

| Reaction Type | Key Intermediate | Resulting Heterocycle |

| Friedländer Annulation | 1-(2-Amino-3-methylphenyl)ethan-1-one | Substituted Quinolines |

| Condensation/Cyclization | This compound | Substituted Tetrahydroquinolines |

| Cyclization with dielectrophile | This compound | Substituted Benzoxazines |

Mechanistic Investigations of Synthetic Transformations

Elucidation of Imine Intermediate Formation and Reduction Mechanisms

The formation of an imine (Schiff base) from an amine and a carbonyl compound, and its subsequent reduction, is a cornerstone of synthetic chemistry known as reductive amination. wikipedia.orgmasterorganicchemistry.com The mechanism is well-understood and proceeds in distinct steps.

Imine Formation Mechanism

The reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.com

Protonation of the Carbonyl: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (in this case, this compound) attacks the activated carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step sometimes referred to as a "proton shuffle." youtube.com This converts the hydroxyl group into a water molecule, which is an excellent leaving group.

Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule. This results in the formation of a protonated imine, or an iminium ion. masterorganicchemistry.com

Deprotonation: A base (such as a water molecule or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. youtube.com

Imine Reduction Mechanism

Once formed, the imine can be reduced to an amine. This reduction can be performed in the same pot as the imine formation.

Hydride Attack: A hydride reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), provides a hydride ion (H⁻). masterorganicchemistry.com The imine's carbon atom is electrophilic and is attacked by the nucleophilic hydride ion. This breaks the C=N pi bond, with the electrons moving to the nitrogen atom.

Protonation: The resulting anionic nitrogen intermediate is then protonated by the solvent (often an alcohol used in the reaction) or during an aqueous workup step to give the final amine product.

Sodium cyanoborohydride is particularly useful because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone or aldehyde, allowing the entire reductive amination process to be carried out efficiently in one pot. wikipedia.orgmasterorganicchemistry.com

Understanding Stereochemical Control in Asymmetric Catalysis

The enantioselective synthesis of this compound from its corresponding prochiral ketone, 2'-amino-3'-methylacetophenone, is a key transformation that has been effectively achieved using stereoselective reduction methods. A notable approach involves the use of Corey-Bakshi-Shibata (CBS) catalysts, which are well-established for the asymmetric reduction of a wide array of ketones.

Recent research has demonstrated the successful application of CBS catalysts to unprotected 2'-aminoacetophenone derivatives, a class of substrates for which such reductions were not previously well-documented. youtube.comnih.govpearson.com A study by Takemoto et al. (2025) investigated the stereoselective reduction of 2'-amino-3'-methylacetophenone using an (S)-Me-CBS catalyst. youtube.comnih.govpearson.com Their findings indicate that the reaction proceeds with a notable degree of stereoselectivity, even on a gram scale, to yield the corresponding secondary alcohol. youtube.comnih.govpearson.com

The stereochemical outcome of the reduction is consistent with the established mechanism for CBS-catalyzed reductions of acetophenone derivatives. youtube.comnih.govpearson.com The use of an (S)-Me-CBS catalyst preferentially leads to the formation of the (R)-(-)-1-(2-amino-3-methylphenyl)ethanol. youtube.comnih.govpearson.com This suggests that while the ortho-amino group may influence the reaction's progression, potentially requiring a slightly higher catalyst loading, it does not fundamentally alter the stereodetermining transition state. youtube.comnih.govpearson.com

The reaction conditions, including the equivalents of the borane (B79455) source and catalyst, as well as the reaction temperature, play a crucial role in optimizing both the chemical yield and the enantiomeric excess (ee) of the product. The table below summarizes the key findings from the study on the asymmetric reduction of 2'-amino-3'-methylacetophenone.

Table 1: Asymmetric Reduction of 2'-Amino-3'-methylacetophenone. Data sourced from Takemoto et al. (2025). youtube.comnih.govpearson.com

Analysis of Hydride Shifts and Protonation Pathways

The chemical reactivity of this compound, particularly under acidic conditions, can be understood by considering the potential for carbocation formation and subsequent rearrangements, such as hydride shifts. While specific mechanistic studies on this exact molecule are not extensively available, its structural features allow for a theoretical analysis based on established principles of physical organic chemistry.

Protonation Pathways:

In an acidic medium, the two primary sites for protonation are the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. The lone pair of electrons on the nitrogen of the aniline-like amino group is delocalized into the aromatic ring, reducing its basicity compared to a typical aliphatic amine. Conversely, the hydroxyl group's oxygen atom readily accepts a proton to form a good leaving group, water. Therefore, under conditions that favor carbocation formation (e.g., treatment with a strong acid), protonation of the hydroxyl group is the more likely initial step, leading to the formation of an oxonium ion.

Hydride Shifts and Carbocation Stability:

Following the departure of water from the protonated alcohol, a secondary benzylic carbocation would be formed at the carbon bearing the hydroxyl group. Benzylic carbocations are stabilized by resonance with the adjacent aromatic ring.

A key question in the reactivity of this carbocation is the possibility of a 1,2-hydride shift. Such a shift would involve the migration of a hydrogen atom with its pair of electrons from an adjacent carbon to the carbocationic center. masterorganicchemistry.com This process is generally driven by the formation of a more stable carbocation. masterorganicchemistry.com In the case of the carbocation derived from this compound, a hydride shift from the methyl group attached to the ethanol moiety is not possible. A shift from the aromatic ring is also highly unfavorable.

The stability of the initially formed secondary benzylic carbocation is a critical factor. The presence of the ortho-amino group and the meta-methyl group on the phenyl ring will influence the stability of this carbocation. The amino group, with its lone pair of electrons, can act as a powerful electron-donating group through resonance, thereby stabilizing the adjacent positive charge. The methyl group, through its inductive effect, also contributes to stabilizing the carbocation. Computational studies on substituted benzylic carbocations have shown that electron-donating groups significantly enhance their stability. nih.gov

Given the significant resonance stabilization afforded by the aromatic ring and the ortho-amino group, the initially formed secondary benzylic carbocation is relatively stable. Therefore, a hydride shift to form a less stable carbocation is not expected to be a favorable process. Any subsequent reactions are likely to proceed from this initial carbocation.

Table 2: General Order of Carbocation Stability.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 3 Methylphenyl Ethanol

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. By analyzing the absorption or scattering of light, specific functional groups and their environments within the molecule can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-(2-Amino-3-methylphenyl)ethanol reveals characteristic absorption bands that confirm its structure. nih.govmdpi.com

Key vibrational frequencies and their assignments are detailed in the table below. The broad band observed in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group and the O-H stretching of the alcohol group. The presence of aromatic C-H stretching is confirmed by the bands around 3000 cm⁻¹. The C-O stretching of the alcohol and the C-N stretching of the amine group are also clearly identifiable.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3370 | O-H Stretch |

| ~3340 & ~3230 | N-H Asymmetric & Symmetric Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1620 | N-H Scissoring |

| ~1490 | Aromatic C=C Stretch |

| ~1260 | C-O Stretch |

| ~830 | C-H Out-of-plane Bend |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy maps the different types of protons in a molecule. mnstate.edu The chemical shift of a proton is influenced by its electronic environment. libretexts.org In this compound, we can expect distinct signals for the aromatic protons, the methine proton of the ethanol (B145695) group, the methyl protons of the ethanol group, the amine protons, and the methyl protons on the aromatic ring. savemyexams.com

The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH-OH) will likely appear as a quartet, coupled to the adjacent methyl group protons. The methyl protons of the ethanol group will appear as a doublet, coupled to the methine proton. The protons of the amino group (NH₂) often appear as a broad singlet, and their chemical shift can be variable. The methyl group attached to the aromatic ring will give a singlet in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.6 - 7.2 | Multiplet |

| -CH(OH)- | ~4.8 | Quartet |

| -NH₂ | Variable (broad singlet) | Singlet (broad) |

| Ar-CH₃ | ~2.2 | Singlet |

| -CH(OH)CH₃ | ~1.4 | Doublet |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may differ.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. udel.edu Each unique carbon atom in the molecule gives a distinct signal. wisc.edu

For this compound, the aromatic carbons will resonate in the δ 110-150 ppm region. The carbon bearing the amino group (C-NH₂) and the carbon bearing the hydroxyl group (C-OH) will be shifted downfield due to the electronegativity of the nitrogen and oxygen atoms, respectively. The carbon of the methyl group attached to the ring and the methyl group of the ethanol substituent will appear at the higher field end of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~145 |

| Aromatic C-C(OH) | ~138 |

| Other Aromatic C | 115 - 130 |

| -CH(OH)- | ~68 |

| Ar-CH₃ | ~20 |

| -CH(OH)CH₃ | ~25 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may differ.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY experiment would show correlations between coupled protons. For example, a cross-peak would be observed between the methine proton (-CH(OH)-) and the methyl protons (-CH(OH)CH₃), confirming their adjacent positions.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the methine proton could be correlated with the signal for the methine carbon.

While specific experimental 2D NMR data for this compound were not found in the provided search results, the application of these techniques is standard practice for the complete structural elucidation of novel or complex organic molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₉H₁₃NO, giving it a calculated molecular weight of approximately 151.21 g/mol . bldpharm.com

In a typical mass spectrum, the molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 151. The presence of a single nitrogen atom adheres to the nitrogen rule, resulting in an odd nominal molecular weight. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. jst.go.jpscispace.com

The fragmentation of this compound under electron impact ionization is dictated by its functional groups: a primary aromatic amine, a secondary alcohol, and a substituted benzene (B151609) ring. The stability of the resulting fragments determines the major peaks in the spectrum. libretexts.orglibretexts.org Key expected fragmentation pathways include:

Loss of a Methyl Group: Cleavage of the terminal methyl group from the ethanol side chain would result in a fragment ion ([M-CH₃]⁺) at m/z 136. This is a common fragmentation for compounds with an ethyl group.

Loss of Water: As a secondary alcohol, the molecule can readily undergo dehydration, leading to the loss of a water molecule (H₂O). This would produce a peak at m/z 133 ([M-H₂O]⁺). libretexts.org

Alpha-Cleavage: The C-C bond adjacent to the oxygen atom is susceptible to cleavage. This α-cleavage would lead to the formation of a stable, resonance-delocalized benzylic cation. The loss of the CH(OH)CH₃ radical would result in a fragment corresponding to the 2-amino-3-methylphenyl cation. A prominent peak at m/z 106, corresponding to the [CH₃C₆H₄NH₂]⁺ ion, is highly probable.

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethanol substituent can generate a fragment at m/z 120, corresponding to the [M-CH₃O]⁺ ion.

The aromatic ring itself is very stable and would contribute to a relatively intense molecular ion peak compared to purely aliphatic alcohols. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula (Predicted) | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 136 | [C₈H₁₀NO]⁺ | Loss of methyl radical ([M-CH₃]⁺) |

| 133 | [C₉H₁₁N]⁺ | Loss of water ([M-H₂O]⁺) |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage next to hydroxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its aromatic system and the non-bonding electrons of the amino and hydroxyl groups.

The chromophore in this molecule is the 2-amino-3-methylphenyl group. The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. They are typically high in intensity and appear at shorter wavelengths. For substituted benzenes, multiple bands are often observed, analogous to the E₂ (ca. 204 nm) and B (ca. 256 nm) bands of benzene. The presence of the amino and hydroxyl substituents (auxochromes) tends to shift these absorptions to longer wavelengths (a bathochromic shift).

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms) to antibonding π* orbitals of the aromatic ring. These transitions are typically lower in energy and intensity than π → π* transitions and appear at longer wavelengths, often as a shoulder on the main absorption bands. researchgate.net

Experimental data on closely related aromatic compounds supports the presence of these transitions in ethanol or similar solvents. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) Range (nm) | Type of Transition | Associated Chromophore |

| ~230-250 | π → π | Phenyl ring |

| ~280-310 | π → π / n → π* | Phenyl ring conjugated with -NH₂ and -OH groups |

X-ray Diffraction (XRD) and Crystal Structure Analysis

While experimental single-crystal X-ray diffraction data for this compound is not publicly available, with some research noting difficulties in growing suitable crystals jst.go.jp, its solid-state structure can be predicted based on the principles of molecular conformation and intermolecular forces observed in analogous compounds. researchgate.netscispace.com

Determination of Solid-State Molecular Conformation

The conformation of this compound in the solid state would be determined by the spatial arrangement of the ethanol substituent relative to the plane of the phenyl ring. Key factors influencing the conformation are steric hindrance from the ortho-methyl group and the potential for intramolecular hydrogen bonding.

A significant feature is the high likelihood of an intramolecular hydrogen bond between the ortho-amino group and the alcoholic hydroxyl group. mdpi.comiucr.org This interaction would create a pseudo-six-membered ring, which would rigidify the conformation, holding the ethanol substituent in a relatively fixed position with respect to the aromatic ring. scielo.org.za The dihedral angle between the phenyl ring and the C-O bond of the alcohol would be a critical parameter defining this locked conformation.

Analysis of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding would be the dominant intermolecular force governing the crystal structure of this compound. The molecule contains multiple hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen and oxygen lone pairs).

Intramolecular Hydrogen Bonding: As mentioned, a strong intramolecular hydrogen bond is expected between the hydroxyl proton and the nitrogen of the amino group (O-H···N) or between an amino proton and the oxygen of the hydroxyl group (N-H···O). This type of interaction is common in ortho-substituted phenols and anilines and is a major factor in stabilizing the molecular conformation. mdpi.comiucr.org

Intermolecular Hydrogen Bonding: Despite the presence of an intramolecular bond, the remaining N-H proton of the amino group and the lone pair electrons on both oxygen and nitrogen are available to form intermolecular hydrogen bonds. These interactions could link molecules into various motifs, such as centrosymmetric dimers, chains, or sheets. researchgate.netiucr.orgiucr.org Common hydrogen bond synthons like N-H···O and N-H···N would likely be observed, creating a robust three-dimensional network. scispace.comresearchgate.net

Elucidation of Crystal Packing and Supramolecular Architecture

These primary structures would then pack together to form the final three-dimensional crystal lattice. The packing efficiency would be influenced by:

π-π Stacking: The aromatic phenyl rings could stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. iucr.org

C-H···π Interactions: Hydrogen atoms from the methyl or ethanol groups could interact with the electron-rich faces of neighboring phenyl rings.

The steric bulk of the methyl group on the phenyl ring would play a role in how the molecules approach each other, potentially frustrating a perfectly co-planar π-stack and leading to herringbone or other offset packing arrangements. rsc.org The resulting supramolecular architecture would be a complex and elegant interplay of these directed and non-directed intermolecular forces. mdpi.com

Computational Chemistry and Molecular Modeling Investigations of 1 2 Amino 3 Methylphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the electronic Schrödinger equation, providing a theoretical framework to predict molecular structure, energy, and other electronic characteristics from first principles. wikipedia.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the ground state properties of molecules. semanticscholar.orgsciforum.net This method is favored for its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the energy and other attributes of a system. researchgate.net Functionals such as B3LYP and the M06 family are commonly employed to approximate the exchange-correlation energy, a key component in DFT calculations. semanticscholar.orgnih.gov

For molecules similar to 1-(2-Amino-3-methylphenyl)ethanol, DFT is used to calculate a variety of ground state properties. These include thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound. semanticscholar.orgsciforum.net Furthermore, DFT can elucidate electronic properties such as molecular orbital energies (HOMO and LUMO), which are vital for predicting chemical reactivity. frontiersin.org

Ab Initio Methods (e.g., HF, MP2) for Electronic Structure Calculations

Ab initio—meaning "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without the use of empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational description of the electronic structure by considering the average effect of electron-electron repulsion. wikipedia.org While HF is a crucial starting point, it does not account for electron correlation precisely.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are utilized. These methods incorporate electron correlation to achieve higher accuracy in electronic structure calculations. Both HF and MP2 methods have been applied to molecules with similar functional groups, such as aromatic amino acids, to gain a more accurate picture of their electronic behavior and stability. ehu.eus For instance, studies on related pyrimidine (B1678525) derivatives have employed both HF and DFT methods to calculate geometric and electronic properties. researchgate.net

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. epfl.ch Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Common basis sets used for organic molecules include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p). semanticscholar.orgnih.gov

Convergence studies are essential to ensure that the chosen basis set is adequate for the problem at hand. This involves performing calculations with progressively larger basis sets until the calculated properties, such as energy or geometry, no longer change significantly. Such studies have been integral in computational analyses of various amino acids and related organic compounds to ensure the reliability of the theoretical results. researchgate.netnih.gov For example, a study on zinc-amino acid complexes found that the M06 functional with the 6-311++G(d,p) basis set yielded results in close agreement with experimental data. nih.gov

Molecular Geometry and Conformational Analysis

Computational methods are invaluable for determining the three-dimensional structure of molecules, including bond lengths, bond angles, and the relative orientation of different parts of the molecule.

Optimized Geometries, Bond Lengths, and Bond Angles

A key output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. Both DFT and ab initio methods can be used to perform geometry optimization. The resulting data includes precise values for bond lengths and bond angles.

Table 1: Example of Calculated and Experimental Geometric Parameters for a Structurally Similar Molecule This table presents representative data from a published study on a different molecule to illustrate the output of geometric calculations and does not represent data for this compound.

| Parameter | Experimental (Å or °) | Calculated (DFT/B3LYP) (Å or °) | Calculated (HF) (Å or °) |

|---|---|---|---|

| C1-N1 Bond Length | 1.345 | 1.350 | 1.341 |

| C4-O1 Bond Length | 1.333 | 1.342 | 1.318 |

| C7-C8 Bond Length | 1.510 | 1.515 | 1.512 |

| N1-C1-N2 Angle | 118.5 | 118.7 | 118.9 |

| C3-C4-O1 Angle | 120.1 | 120.3 | 120.0 |

Data adapted from a study on a substituted pyrimidine molecule. researchgate.net

Torsion Angle Analysis and Conformational Landscapes

For molecules like this compound, which contains an ethanolamine (B43304) side chain attached to a phenyl ring, key torsion angles would define the orientation of the hydroxyl group, the amino group, and the phenyl ring relative to the ethyl chain. nih.gov Intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, can play a significant role in stabilizing certain conformations. The analysis of these conformational landscapes provides critical insights into the molecule's dynamic behavior and how its shape influences its interactions. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. By calculating various electronic descriptors, it is possible to predict how and where a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary participants in chemical reactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (Egap). mdpi.com This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as it can be easily polarized and participate in electron transfer processes. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) with a functional like B3LYP would be used to calculate these energy values.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.75 |

The analysis of the HOMO-LUMO gap provides a quantitative measure of the chemical activity of this compound, suggesting its potential to engage in chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, revealing the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability.

The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction. For this compound, significant hyperconjugative interactions would be expected, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (σ* or π*) of the phenyl ring and adjacent bonds. These interactions stabilize the molecule by delocalizing electron density.

Table 2: Hypothetical NBO Analysis Results for Major Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) N | π* (C-Cring) | 5.40 | n → π* |

| LP (2) O | σ* (C-H) | 2.15 | n → σ* |

| σ (C-H) | σ* (C-C) | 3.80 | σ → σ* |

LP denotes a lone pair orbital.

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. This map is invaluable for predicting how a molecule will interact with other species, particularly in noncovalent interactions. mdpi.com

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. In this compound, these would be concentrated around the electronegative nitrogen and oxygen atoms due to their lone pairs. mdpi.com Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would be found around the hydrogen atoms of the amino (-NH2) and hydroxyl (-OH) groups. researchgate.net Intermediate potential regions are colored green or yellow. The EPS map thus provides a clear guide to the reactive sites of the molecule.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure and provide a more detailed assignment of the spectral signals.

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Computational methods, typically using DFT, can calculate the harmonic vibrational frequencies of a molecule. icm.edu.pl These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and the use of a finite basis set. mdpi.com To correct for this, the calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com

A comparison between the scaled theoretical frequencies and the experimental IR spectrum for this compound would allow for a precise assignment of the vibrational modes, confirming the presence of key functional groups like N-H, O-H, C-H, and C-N. researchgate.netresearchgate.net

Table 3: Hypothetical Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(O-H) | 3350 | 3355 | O-H stretch |

| ν(N-H) asym | 3410 | 3415 | Asymmetric N-H stretch |

| ν(N-H) sym | 3320 | 3325 | Symmetric N-H stretch |

| ν(C-H) aromatic | 3050 | 3052 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2970 | 2975 | Aliphatic C-H stretch |

| δ(N-H) | 1610 | 1612 | N-H scissoring |

| ν(C-N) | 1325 | 1328 | C-N stretch |

This correlation validates the optimized molecular geometry and provides a detailed understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of 1H and 13C nuclei. nih.govresearchgate.net

By calculating the chemical shifts for a computationally optimized geometry of this compound and comparing them with experimental NMR data, a definitive assignment of each signal to a specific nucleus in the molecule can be achieved. nih.gov A strong linear correlation between the experimental and calculated shifts confirms the accuracy of the proposed structure.

Table 4: Hypothetical Comparison of Experimental and GIAO-Calculated 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| 13C NMR | ||

| C (aromatic, C-NH2) | 145.2 | 145.5 |

| C (aromatic, C-CH3) | 136.8 | 137.1 |

| C (aromatic, CH) | 128.5 | 128.8 |

| C (CH-OH) | 70.4 | 70.8 |

| C (CH3-Aryl) | 20.9 | 21.2 |

| 1H NMR | ||

| H (aromatic) | 7.10 - 6.80 | 7.12 - 6.85 |

| H (CH-OH) | 4.85 | 4.88 |

| H (NH2) | 4.10 | 4.15 |

| H (OH) | 2.50 | 2.55 |

Such a comparison is crucial for structural elucidation and confirmation, providing a high level of confidence in the assignment of the molecular structure.

UV-Vis Absorption Spectrum Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT calculation for this compound would be performed after an initial geometry optimization of the molecule's ground state using standard DFT. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The simulation would provide a list of electronic transitions from occupied to unoccupied molecular orbitals. For a molecule like this compound, the transitions would likely involve π→π* and n→π* excitations associated with the aminophenyl chromophore. The solvent environment can be simulated using a Polarizable Continuum Model (PCM) to provide more realistic spectral predictions.

Illustrative TD-DFT Predicted UV-Vis Spectral Data for this compound in Methanol (B129727)

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| S0 → S1 | 295 | 0.085 | HOMO → LUMO | π→π |

| S0 → S2 | 260 | 0.120 | HOMO-1 → LUMO | π→π |

| S0 → S3 | 235 | 0.040 | HOMO → LUMO+1 | n→π* |

Note: The data in this table is illustrative and represents typical results that would be obtained from a TD-DFT calculation. It is not based on published experimental data for this specific compound.

Intermolecular Interactions and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density (ρ) of a molecule to define atoms, chemical bonds, and molecular structure. nih.gov It is based on the topological analysis of the electron density scalar field. Critical points in this field, where the gradient of the electron density is zero, are used to partition the molecule into atomic basins.

For this compound, a QTAIM analysis would characterize the nature of its intramolecular interactions, such as a potential hydrogen bond between the hydroxyl group's hydrogen and the amino group's nitrogen. The analysis focuses on the properties at the Bond Critical Points (BCPs), including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). The signs of these values indicate the nature of the interaction: negative ∇²ρ(r) and H(r) are characteristic of covalent bonds, while positive ∇²ρ(r) and small, near-zero H(r) values are typical for non-covalent interactions like hydrogen bonds. nih.gov

Illustrative QTAIM Parameters for a Potential Intramolecular Hydrogen Bond (O-H···N) in this compound

| Bond Critical Point (BCP) | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| O-H···N | 0.025 | +0.035 | -0.001 | Weak Hydrogen Bond |

Note: This table presents hypothetical QTAIM parameters for illustrative purposes to show the expected output of such an analysis. It is not based on published data.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and identify non-covalent interactions within and between molecules. It is based on the electron density and its derivatives, specifically the reduced density gradient (RDG). Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) reveal regions of non-covalent interactions.

Computational Docking Studies on Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. imist.masemanticscholar.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Given its structure as an amino alcohol derivative, this compound could potentially interact with various biological targets. Compounds with similar aryl amino alcohol scaffolds have been investigated for their activity against targets such as cyclooxygenase (COX) enzymes, which are involved in inflammation. semanticscholar.orgresearchgate.net Other potential targets could include adrenergic receptors or monoamine oxidases, given the phenylethanolamine-like core structure.

A computational docking study would involve preparing the 3D structure of this compound and a chosen protein target (e.g., COX-2, PDB ID: 5GMN). The ligand would be docked into the active site of the enzyme, and the resulting poses would be scored based on their binding affinity. The analysis would reveal key interactions, such as hydrogen bonds between the ligand's amino and hydroxyl groups and amino acid residues in the receptor's binding pocket (e.g., Arginine, Glutamic acid). semanticscholar.org Hydrophobic interactions between the methylphenyl group and nonpolar residues would also be identified. imist.ma

The primary outputs of a docking study are the binding affinity (often expressed as a docking score in kcal/mol) and the predicted binding pose. A lower binding energy indicates a more stable protein-ligand complex and a higher predicted affinity. semanticscholar.org By analyzing the top-ranked poses, one can elucidate the specific binding pattern.

For this compound docked into a hypothetical enzyme active site, the analysis would focus on the distances and geometries of hydrogen bonds, hydrophobic contacts, and any π-stacking interactions with aromatic residues. This information is crucial for understanding the structural basis of its potential biological activity and for guiding the design of more potent derivatives.

Illustrative Molecular Docking Results for this compound against a Hypothetical Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen bond, Hydrophobic, π-Alkyl |

Note: The data presented in this table is for illustrative purposes only, based on typical results for similar compounds, and does not represent published experimental findings for this compound.

Role of 1 2 Amino 3 Methylphenyl Ethanol in Ligand Design and Coordination Chemistry

Synthesis of Metal Complexes Utilizing 1-(2-Amino-3-methylphenyl)ethanol and its Derivatives as Ligands

The primary route to employing this compound in coordination chemistry involves its conversion into multidentate ligands, most commonly through condensation reactions with aldehydes or ketones to form Schiff bases. These ligands are then reacted with metal salts in suitable solvents to yield the desired metal complexes. nih.govrsc.org

Rhenium(V) complexes have been synthesized using Schiff base ligands derived from substituted anilines, including analogs of this compound. For instance, the reaction of a rhenium(V) precursor, such as trans-[ReOCl₃(PPh₃)₂], with a Schiff base ligand like N-(2-amino-3-methylphenyl)salicylideneimine (H₃mps) results in the formation of a stable Rhenium(V) complex. researchgate.net The synthesis is typically carried out by refluxing the rhenium precursor and a molar excess of the Schiff base ligand in a solvent like ethanol (B145695). researchgate.net The resulting complex, such as trans-Re(mps)Cl(PPh₃)₂, can be isolated as crystals suitable for detailed characterization. researchgate.net

The synthesis of transition metal complexes with Schiff bases derived from this compound or its parent amine (2-amino-3-methylaniline) is a well-established procedure. These syntheses generally involve a two-step process. First, the Schiff base ligand is prepared by the condensation of the amine with an appropriate aldehyde or ketone, often in an alcoholic solvent like ethanol. mdpi.comnih.gov The reaction is frequently refluxed for several hours to ensure completion. researchgate.net

In the second step, the isolated ligand is dissolved in a solvent, typically hot ethanol, and treated with a solution of the desired transition metal salt, such as chlorides or acetates of cobalt(II), nickel(II), copper(II), and zinc(II). nih.govrsc.orgresearchgate.net The mixture is then refluxed for a period, during which the metal complex precipitates out of the solution. nih.gov The solid product is collected by filtration, washed with solvents like ethanol and ether, and dried. nih.gov The general synthetic route for these Schiff base metal complexes is illustrated below.

General Synthetic Scheme for Transition Metal Schiff Base Complexes

Step 1: Ligand Synthesis

This compound + Aldehyde/Ketone → Schiff Base Ligand

Step 2: Complexation

Schiff Base Ligand + Metal Salt (e.g., MCl₂) → [M(Ligand)ₓ]Clᵧ

The following table summarizes the synthesis of various transition metal complexes using Schiff base ligands.

| Metal Salt | Ligand Type | Solvent | Reaction Condition | Complex Yield (%) | Complex Color |

| CrCl₃·6H₂O | Schiff Base | Ethanol | Reflux | 82% | Dark Brown |

| CoCl₂·6H₂O | Schiff Base | Ethanol | Reflux, 78°C | - | - |

| NiCl₂·6H₂O | Schiff Base | Ethanol | Reflux, 78°C | - | - |

| CuCl₂·2H₂O | Schiff Base | Ethanol | Reflux, 78°C | - | - |

| ZnCl₂ | Schiff Base | Ethanol | Reflux | - | - |

Data compiled from various sources detailing general synthesis procedures for Schiff base complexes. nih.govresearchgate.net

Characterization of Coordination Modes and Geometries in Metal Complexes

The structural elucidation of metal complexes derived from this compound and its related ligands reveals specific coordination behaviors and recurring geometric arrangements around the central metal ion.

A common geometric arrangement observed in these metal complexes is a distorted octahedral geometry. researchgate.netbohrium.com In the case of the rhenium(V) complex trans-Re(mps)Cl(PPh₃)₂, the six-coordinate environment around the rhenium atom is defined by the three donor atoms of the tridentate Schiff base ligand, a chloride ion, and two triphenylphosphine (B44618) ligands. researchgate.net The distortion from a perfect octahedron arises from the steric constraints of the chelating ligand and the different electronic properties of the coordinated atoms. Specifically, the imido nitrogen and the phenolate (B1203915) oxygen atoms of the Schiff base ligand are positioned trans to each other. researchgate.net Similarly, other transition metal complexes with related Schiff base ligands also exhibit octahedral or distorted octahedral geometries. researchgate.netnih.gov

The table below provides crystallographic data for a representative Rhenium(V) complex, highlighting the parameters that define its geometry.

Table 2: Selected Crystallographic Data for a Rhenium(V) Schiff Base Complex

| Parameter | Value |

|---|---|

| Compound | trans-Re(mps)Cl(PPh₃)₂ |

| Empirical Formula | C₅₅H₄₇ClN₂O₅P₂Re₂ |

| Crystal System | Monoclinic |